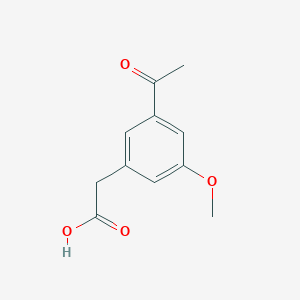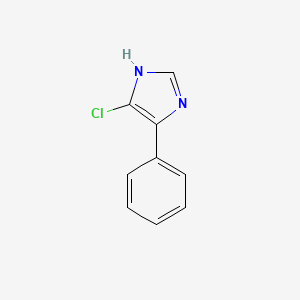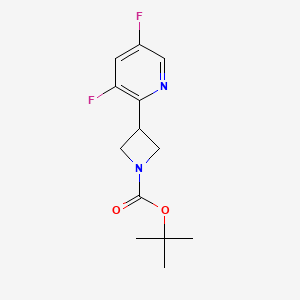
tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine carboxylates It is characterized by the presence of a tert-butyl group, a difluoropyridinyl moiety, and an azetidine ring
Preparation Methods
The synthesis of tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the difluoropyridinyl group: This step often involves nucleophilic substitution reactions where a difluoropyridine derivative is introduced to the azetidine ring.
Addition of the tert-butyl group: This is usually accomplished through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.
Chemical Reactions Analysis
tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the difluoropyridinyl moiety, where nucleophiles replace one or both fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The difluoropyridinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: This compound has a similar azetidine ring but features a dioxaborolan group instead of the difluoropyridinyl moiety.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: This compound contains an indole ring, making it structurally distinct but functionally similar in some applications.
tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16F2N2O2 |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
tert-butyl 3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H16F2N2O2/c1-13(2,3)19-12(18)17-6-8(7-17)11-10(15)4-9(14)5-16-11/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
OHFGVDSVVAUPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


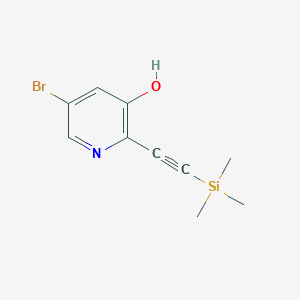
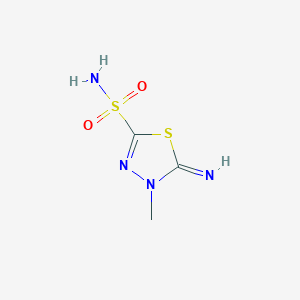
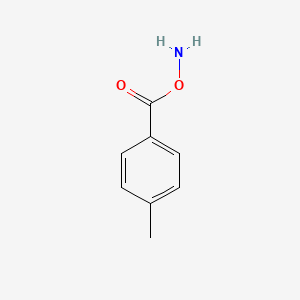


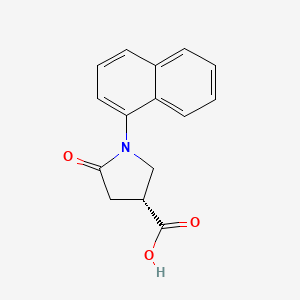

![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)

